![molecular formula C11H11FN2 B2455595 5-Fluor-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol CAS No. 863110-79-6](/img/structure/B2455595.png)

5-Fluor-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a chemical compound that has been studied for its potential anti-tumor activity . It belongs to the class of compounds known as 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles .

Synthesis Analysis

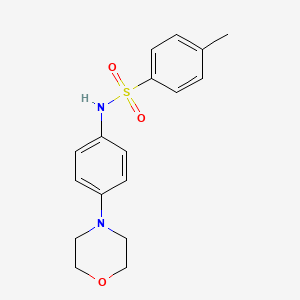

The synthesis of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The synthesized compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .Chemical Reactions Analysis

The chemical reactions involving 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are primarily related to its antiproliferative activity. The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .Wissenschaftliche Forschungsanwendungen

- Forschungsergebnisse: Eine Reihe neuartiger 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-Derivate wurde entworfen und synthetisiert. Diese Verbindungen zeigten in vitro eine hohe Antitumoraktivität gegen Krebszelllinien (Hela, A549, HepG2 und MCF-7). Insbesondere die Einführung von Sulfonylgruppen erhöhte ihre antiproliferative Aktivität. Molekulardocking-Studien zeigten ihre Bindungsorientierungen im aktiven Zentrum von c-Met .

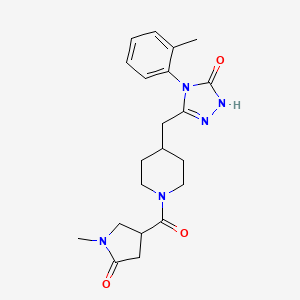

- Forschungsergebnisse: Forscher prognostizierten den EC50-Wert des 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-Kerns als einen neuartigen Chemotyp von Potenziatoren. Diese Studie zielte darauf ab, ein quantitatives Struktur-Aktivitäts-Beziehungsmodell (QSAR) für potenzielle therapeutische Anwendungen zu erstellen .

- Forschungsergebnisse: Neuartige Indolyl- und Oxochromenylxanthenon-Derivate wurden auf ihr Anti-HIV-1-Potenzial untersucht. Unter ihnen zeigte 1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)-4-methylthiosemicarbazid vielversprechende antivirale Aktivität in vitro .

Antikrebsmittel

Mukoviszidose-Potenziatoren

Anti-HIV-1-Aktivität

Wirkmechanismus

Target of Action

The primary target of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility, making it a significant target in cancer research .

Mode of Action

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole interacts with its target by binding to the active site of the c-Met receptor . This interaction inhibits the receptor’s activity, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The compound affects the HGF/c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting the c-Met receptor, the compound disrupts this pathway, leading to reduced cancer cell proliferation .

Result of Action

The molecular and cellular effects of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole’s action include a significant decrease in cancer cell proliferation . The compound also inhibits the cytolytic activity of cancer cells, further contributing to its antitumor effects .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with c-Met kinase, a key enzyme involved in cellular signaling . The main binding mode of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with c-Met kinase site is the hydrophobic region .

Cellular Effects

In cellular contexts, 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has shown significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It inhibits the proliferation of these cells in a dose-dependent manner, and also markedly inhibits their cytolytic activity .

Molecular Mechanism

The molecular mechanism of action of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its binding to the active site of c-Met . This binding interaction is thought to inhibit the activity of c-Met, thereby exerting its antiproliferative effects .

Temporal Effects in Laboratory Settings

Its antiproliferative activity has been observed to be dose-dependent, suggesting that its effects may change over time depending on the concentration of the compound .

Eigenschaften

IUPAC Name |

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYPXMKZIWAIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)

![3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2455520.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2455525.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455528.png)

![2-(4-Chlorophenyl)-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2455529.png)

![3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2455533.png)